molecular formula C12H17NO2 B4995329 4-butoxy-N-methylbenzamide

4-butoxy-N-methylbenzamide

Cat. No. B4995329
M. Wt: 207.27 g/mol
InChI Key: SBUJBELTCWLWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-methylbenzamide, also known as BMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-butoxy-N-methylbenzamide is not well understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic centers in the reaction. This compound can also act as a mild base and can deprotonate acidic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-methylbenzamide in lab experiments is its high purity. This compound is easily synthesized and can be purified by column chromatography. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.

Future Directions

There are various future directions for the use of 4-butoxy-N-methylbenzamide in scientific research. One of the directions is the use of this compound in the synthesis of new pharmaceuticals. This compound can also be used in the synthesis of new materials such as polymers and dendrimers. Another direction is the study of the biochemical and physiological effects of this compound in vivo. This can lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. It has unique properties that make it useful in organic synthesis and the synthesis of various compounds. Although the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has the potential to be used in various future directions in scientific research.

Synthesis Methods

The synthesis of 4-butoxy-N-methylbenzamide involves the reaction of 4-butoxyaniline with methyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-butoxy-N-methylbenzamide has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as indoles, pyrazoles, and quinazolines. This compound has also been used in the synthesis of various pharmaceuticals.

properties

IUPAC Name

4-butoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-11-7-5-10(6-8-11)12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJBELTCWLWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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